molecular formula C8H4BrFO2 B2907659 6-bromo-5-fluoro-3H-2-benzofuran-1-one CAS No. 1823929-56-1

6-bromo-5-fluoro-3H-2-benzofuran-1-one

Cat. No.: B2907659
CAS No.: 1823929-56-1
M. Wt: 231.02
InChI Key: BFGZFOSCRAAJGJ-UHFFFAOYSA-N
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Description

6-Bromo-5-fluoro-3H-2-benzofuran-1-one is a halogenated derivative of the benzofuran scaffold, a privileged structure in medicinal chemistry known for its diverse pharmacological profiles . This compound is specifically engineered as a key synthetic intermediate for the discovery and development of novel therapeutic agents. Its structure incorporates both bromine and fluorine atoms at the 6 and 5 positions, respectively; such halogen substitutions are strategically valuable as they can significantly enhance a compound's binding affinity and metabolic stability, often leading to increased potency in biological assays . The benzofuran core is recognized as a promising scaffold in anticancer research . Halogenated benzofuran derivatives, in particular, have demonstrated potent cytotoxic activities by acting through various mechanisms, including the inhibition of critical kinase enzymes and the induction of apoptosis in cancer cell lines . Furthermore, this scaffold shows significant potential in anti-infective research. Substituted benzofurans have been synthesized and evaluated for their in vitro activity against various bacterial strains, including Mycobacterium tuberculosis , and have shown promising antifungal properties . Researchers can utilize this compound as a versatile building block for further structural elaboration, such as in Suzuki-Miyaura cross-coupling reactions facilitated by the bromine substituent, or for exploring structure-activity relationships (SAR) in drug discovery programs . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-5-fluoro-3H-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrFO2/c9-6-2-5-4(1-7(6)10)3-12-8(5)11/h1-2H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFGZFOSCRAAJGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC(=C(C=C2C(=O)O1)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Sophisticated Synthetic Methodologies for 6 Bromo 5 Fluoro 3h 2 Benzofuran 1 One

Retrosynthetic Analysis and Advanced Disconnection Strategies for Benzofuranone Construction

Retrosynthetic analysis of 6-bromo-5-fluoro-3H-2-benzofuran-1-one (Target Molecule, TM ) reveals several plausible disconnection strategies. The benzofuranone core, a phthalide (B148349) structure, is an aromatic lactone. The primary disconnections involve the C-O bond of the lactone and the C-C bond at the benzylic position.

A logical retrosynthetic approach (Scheme 1) begins by disconnecting the C(1)-O bond, which points to a 2-(hydroxymethyl)benzoic acid derivative (1 ). This intermediate can be further disconnected at the C-C bond between the aromatic ring and the hydroxymethyl group, leading back to a 1,2,4,5-tetrasubstituted benzene (B151609) derivative (2 ). Alternatively, disconnection of the C(7a)-C(1) bond of the lactone suggests a precursor like a substituted toluene (B28343) derivative (3 ), which would require a C-H functionalization or carboxylation at the benzylic position.

A more powerful and convergent strategy involves Directed ortho-Metalation (DoM). uwindsor.caacs.orgwikipedia.org This approach allows for the sequential and highly regioselective introduction of substituents. A key disconnection leads to a disubstituted aromatic precursor such as 4-bromo-3-fluorobenzamide (B1288924) (4 ). The amide group can act as a powerful Directed Metalation Group (DMG) to guide lithiation to the ortho position, which can then be functionalized to build the lactone ring. uwindsor.canih.gov This strategy offers superior control over the regiochemistry compared to classical electrophilic aromatic substitution, where mixtures of isomers are common.

Scheme 1: Plausible Retrosynthetic Pathways for this compound (A simplified textual representation of the retrosynthetic analysis)

Target Molecule (TM): this compound

Disconnection 1 (Lactone C-O bond): Leads to 2-(hydroxymethyl)-4-bromo-5-fluorobenzoic acid (1 ).

Disconnection 2 (Benzylic C-C bond from 1): Suggests a precursor like 1,4-dibromo-2-fluoro-5-(some C1 source)benzene (2 ).

Disconnection 3 (Alternative C-C bond): Points towards a functionalized toluene derivative like 4-bromo-5-fluoro-2-methylbenzoic acid.

Disconnection 4 (DoM Strategy): Retrosynthetically simplifies to 4-bromo-3-fluoro-N,N-diethylbenzamide (4 ) which can be derived from 4-bromo-3-fluorobenzoic acid. This is often the most strategically advantageous route.

Development of Novel and Efficient Synthetic Pathways

Based on the retrosynthetic analysis, several forward synthetic pathways can be devised, leveraging modern catalytic and regioselective methods.

Palladium-catalyzed reactions are powerful tools for the construction of heterocyclic systems. nih.gov One potential pathway to the target molecule involves a late-stage intramolecular cyclization. This could start from a precursor such as 2-bromo-4-bromo-5-fluorophenylacetic acid. A Pd(II)-catalyzed C-H activation followed by intramolecular C-O bond formation could directly yield the benzofuranone ring. organic-chemistry.org While effective for some substrates, direct C-H activation on such an electron-deficient and sterically hindered ring can be challenging.

A more reliable approach involves the palladium-catalyzed carbonylation of a suitable precursor. For instance, a molecule like 1-bromo-2-(bromomethyl)-4-bromo-5-fluorobenzene could undergo a palladium-catalyzed carbonylation and subsequent intramolecular cyclization to form the lactone ring. anu.edu.au This method introduces the carbonyl group and forms the ring in a single, efficient step.

A highly controlled synthesis can be achieved by building the substitution pattern on a simpler aromatic precursor. A plausible and efficient route starts from 3-fluoro-4-methylaniline.

Diazotization and Bromination: The synthesis can commence with 3-fluoro-4-methylaniline, which undergoes diazotization followed by a Sandmeyer-type reaction with cuprous bromide to yield 4-bromo-2-fluorotoluene (B1265965).

Benzylic Bromination: The methyl group of 4-bromo-2-fluorotoluene is then subjected to radical bromination using a reagent like N-Bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or benzoyl peroxide) to afford 4-bromo-1-(bromomethyl)-2-fluorobenzene.

Formation of the Lactone Ring: The resulting benzylic bromide can be converted to the target benzofuranone through several methods. One common method is hydrolysis to the corresponding benzyl (B1604629) alcohol, followed by lithiation and carboxylation, and subsequent acid-catalyzed lactonization. A more direct route involves conversion to a Grignard reagent or an organolithium species, followed by quenching with carbon dioxide to form the carboxylic acid, which then cyclizes.

An alternative and highly regioselective approach leverages Directed ortho-Metalation (DoM). uwindsor.caacs.orgwikipedia.org

Starting Material and DMG Installation: The synthesis can begin with 4-bromo-3-fluorobenzoic acid. The carboxylic acid is converted into a potent Directed Metalation Group (DMG), such as an N,N-diethylamide, to form 4-bromo-3-fluoro-N,N-diethylbenzamide. The amide group is one of the most powerful DMGs. acs.orgnih.gov

ortho-Lithiation and Functionalization: The amide directs lithiation with a strong base (e.g., sec-butyllithium (B1581126) in the presence of TMEDA) exclusively to the C2 position, ortho to the amide. uwindsor.ca Quenching this organolithium intermediate with a suitable electrophile, such as paraformaldehyde, introduces a hydroxymethyl group at the C2 position.

Lactonization: Subsequent acidic hydrolysis of the amide and in situ lactonization of the resulting 2-(hydroxymethyl)benzoic acid derivative yields the final product, this compound. The fluorine atom at the 5-position also contributes to activating the ortho C6-H bond towards metalation, reinforcing the regioselectivity of the lithiation step. researchgate.net

Regarding the introduction of the halogen atoms, regioselective bromination of a 5-fluorophthalide precursor would likely be directed by the activating effect of the oxygen atom of the lactone ring, but could lead to a mixture of products. nih.gov Electrophilic fluorination of a 6-bromophthalide precursor using reagents like Selectfluor™ is also a possibility, though controlling regioselectivity on a complex substrate can be challenging. researchgate.netnih.gov

Palladium-catalyzed cross-coupling reactions are indispensable for constructing complex aromatic precursors. nih.gov A hypothetical route could employ a Suzuki or Stille coupling to build a key intermediate. For example, starting from 1,4-dibromo-2-fluorobenzene, a selective cross-coupling reaction could be performed. By carefully choosing the palladium catalyst, ligands, and reaction conditions, one of the bromine atoms could be selectively coupled with a suitable organometallic reagent (e.g., a boronic ester containing a protected hydroxymethyl group) to install the future lactone moiety. The remaining bromine atom would then be in the correct position for the final target molecule. This approach, however, can be challenging due to the similar reactivity of the two bromine atoms.

Optimization of Reaction Parameters and Yield Enhancement for Scalable Production

For any chosen synthetic route, optimization of reaction parameters is crucial for maximizing yield, purity, and scalability. Taking the Directed ortho-Metalation pathway as an example, several factors would need careful optimization.

The key lithiation step is highly sensitive to reaction conditions. The choice of base (n-BuLi, sec-BuLi, or LDA), solvent (THF, diethyl ether), temperature, and presence of additives like TMEDA can dramatically affect the yield and selectivity. uwindsor.ca For instance, using sec-BuLi often provides higher yields for less acidic protons compared to n-BuLi. The reaction temperature must be strictly controlled (typically -78 °C) to prevent side reactions, including the anionic Fries rearrangement. uwindsor.ca

The subsequent electrophilic quench is also critical. The nature of the electrophile, its rate of addition, and the temperature at which it is added must be optimized to prevent side reactions and ensure complete conversion. The final hydrolysis and lactonization step can be optimized by screening various acidic conditions (e.g., HCl, H₂SO₄) and reaction temperatures to ensure complete cyclization without degradation of the product.

Below is an interactive data table illustrating a hypothetical optimization study for the lithiation and formylation step of 4-bromo-3-fluoro-N,N-diethylbenzamide.

EntryBase (equiv.)SolventAdditive (equiv.)Temp (°C)Time (h)Yield (%)
1n-BuLi (1.1)THFNone-78145
2sec-BuLi (1.1)THFNone-78162
3sec-BuLi (1.1)THFTMEDA (1.1)-78185
4sec-BuLi (1.1)Diethyl EtherTMEDA (1.1)-78178
5sec-BuLi (1.3)THFTMEDA (1.3)-78191
6sec-BuLi (1.3)THFTMEDA (1.3)-60175 (with byproducts)
7LDA (1.3)THFNone-78255

This table represents hypothetical data for illustrative purposes, based on established principles of directed ortho-metalation reactions.

Integration of Green Chemistry Principles in the Synthesis of this compound

Applying the principles of green chemistry to the synthesis of complex molecules like this compound is essential for sustainable chemical manufacturing. nih.govresearchgate.net

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. The DoM pathway, being a convergent strategy, generally offers better atom economy than linear sequences involving multiple protection/deprotection steps.

Use of Safer Solvents: Traditional solvents for organometallic reactions like THF and diethyl ether are highly flammable and volatile. Research into using greener solvents, such as 2-methyl-THF, which is derived from renewable resources and has better properties, could be explored. researchgate.net For other steps like bromination or workups, replacing chlorinated solvents with alternatives like ethyl acetate (B1210297) or cyclopentyl methyl ether (CPME) would be beneficial.

Energy Efficiency: Employing energy-efficient techniques such as microwave-assisted synthesis could potentially shorten reaction times and reduce energy consumption, particularly for steps like amide formation or hydrolysis. nih.gov

Catalysis: Utilizing catalytic rather than stoichiometric reagents is a core principle of green chemistry. Palladium-catalyzed routes, which use only small amounts of the metal, are preferable to stoichiometric metal-mediated reactions. Developing recyclable catalysts would further enhance the green credentials of the synthesis.

Waste Reduction: The DoM route generates lithium salts as byproducts. Efficient workup and quenching procedures are necessary to minimize waste. The choice of reagents can also impact waste generation; for example, using catalytic NBS with in situ regeneration of the brominating agent would be greener than using a stoichiometric amount.

By carefully selecting the synthetic strategy and optimizing each step with sustainability in mind, the synthesis of this compound can be made more efficient and environmentally responsible.

In Depth Reactivity and Mechanistic Investigations of 6 Bromo 5 Fluoro 3h 2 Benzofuran 1 One

Electrophilic Aromatic Substitution Reactions on the Halogenated Benzene (B151609) Moiety

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for modifying aromatic rings. masterorganicchemistry.com In the case of 6-bromo-5-fluoro-3H-2-benzofuran-1-one, the benzene ring is substituted with three groups: a fluorine atom at C5, a bromine atom at C6, and the fused lactone ring. The outcome of EAS reactions is governed by the combined directing and activating/deactivating effects of these substituents.

Substituent Effects:

Fluorine (-F): As a halogen, fluorine is an ortho-, para-directing group due to its ability to donate lone-pair electron density via resonance. However, due to its high electronegativity, it is also a deactivating group via the inductive effect.

Bromine (-Br): Similar to fluorine, bromine is an ortho-, para-directing but deactivating group.

Lactone Ring: The fused lactone ring acts as a strongly deactivating group due to the electron-withdrawing nature of the carbonyl group (an acyl group). It directs incoming electrophiles to the meta position relative to the C7a-C1 bond.

The two available positions for substitution on the benzene ring are C4 and C7. The directing effects of the existing substituents on these positions are conflicting. The fluorine at C5 directs ortho to C4, while the bromine at C6 directs ortho to C7. The deactivating nature of all three substituents makes the aromatic ring highly electron-deficient and thus very unreactive towards electrophiles. Forcing conditions, such as high temperatures and strong Lewis acid catalysts, would be necessary for any substitution to occur. masterorganicchemistry.com

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution This table presents theoretical outcomes based on established principles of substituent effects.

Reaction Electrophile (E+) Predicted Major Product Rationale
Nitration NO₂⁺ Mixture of 4-nitro and 7-nitro derivatives The -F group directs to C4, while the -Br group directs to C7. The powerful deactivation of the ring makes the reaction difficult and potentially unselective.
Bromination Br⁺ Mixture of 4-bromo and 7-bromo derivatives Competing directing effects from the halogens. Overall yield is expected to be low due to severe ring deactivation.

Nucleophilic Aromatic Substitution (SNAr) at the Bromine Center and Related Transformations

Nucleophilic Aromatic Substitution (SNAr) typically occurs when a leaving group on an aromatic ring is positioned ortho or para to a strong electron-withdrawing group. nih.gov This arrangement stabilizes the negative charge in the intermediate, known as a Meisenheimer complex. nih.gov

In this compound, the lactone's carbonyl group serves as the necessary electron-withdrawing group. Its influence is key to the viability of SNAr reactions.

Reactivity at C5 vs. C6:

The fluorine atom at C5 is para to the C7a carbon, which is part of the electron-withdrawing acyl system of the lactone. This para relationship strongly activates the C5 position for nucleophilic attack.

The bromine atom at C6 is meta to the C7a carbon. This position lacks the necessary ortho or para activation from the carbonyl group, making SNAr at the C6 position significantly less favorable.

Therefore, nucleophilic attack is predicted to occur selectively at the C5 position, leading to the displacement of the fluoride ion. In many SNAr reactions involving polyhalogenated aromatics, fluoride is a surprisingly good leaving group because its extreme electronegativity makes the carbon to which it is attached highly electrophilic and susceptible to nucleophilic attack. youtube.commdpi.com

Table 2: Representative Nucleophilic Aromatic Substitution (SNAr) Reactions This table illustrates plausible SNAr reactions based on the electronic activation of the C5 position.

Nucleophile Reagent Example Predicted Product
Alkoxide Sodium methoxide (NaOCH₃) 6-bromo-5-methoxy-3H-2-benzofuran-1-one
Amine Ammonia (NH₃) 5-amino-6-bromo-3H-2-benzofuran-1-one

Reactivity Profile of the Lactone Carbonyl Group and Acyl Nucleophilic Substitution Pathways

The lactone ring is a cyclic ester and is susceptible to nucleophilic acyl substitution. youtube.com These reactions proceed via a characteristic addition-elimination mechanism where a nucleophile attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequent collapse of this intermediate results in the cleavage of the C-O single bond within the ring (ring-opening). masterorganicchemistry.com

Hydrolysis: Under basic conditions (saponification), hydroxide ions can attack the carbonyl carbon, leading to ring-opening to form a carboxylate and a primary alcohol. masterorganicchemistry.com Acidic workup would then yield the corresponding 2-(hydroxymethyl)benzoic acid derivative.

Aminolysis/Amidation: Reaction with primary or secondary amines can open the lactone ring to form the corresponding amide.

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester functionality to a diol.

Organometallic Reagents: Grignard or organolithium reagents can add to the carbonyl group. Typically, this involves a double addition, opening the ring and forming a diol with two identical alkyl/aryl groups derived from the organometallic reagent.

Table 3: Products from Nucleophilic Acyl Substitution on the Lactone Ring

Reagent Nucleophile Reaction Type Product after Workup
1. NaOH(aq), Δ2. H₃O⁺ OH⁻ Hydrolysis 5-bromo-4-fluoro-2-(hydroxymethyl)benzoic acid
NH₃ NH₃ Aminolysis 5-bromo-4-fluoro-2-(hydroxymethyl)benzamide
1. LiAlH₄2. H₂O H⁻ Reduction (5-bromo-4-fluoro-1,2-phenylene)dimethanol

Radical Reaction Pathways and Photochemical Transformations Involving the Benzofuranone Core

The investigation of radical and photochemical reactions of this compound is more speculative but can be inferred from the behavior of similar structures. The carbon-bromine bond is significantly weaker than the carbon-fluorine or carbon-hydrogen bonds in the molecule, making it the most likely site for radical reactions.

Radical Debromination: Homolytic cleavage of the C-Br bond can be initiated using radical initiators like AIBN (azobisisobutyronitrile) in the presence of a hydrogen atom donor such as tributyltin hydride, leading to the formation of 5-fluoro-3H-2-benzofuran-1-one.

Photochemical Reactions: The benzofuranone core contains a carbonyl group, which can be photochemically excited. Upon absorption of UV light, the molecule could undergo various transformations. The C-Br bond is also susceptible to photolytic cleavage, which could lead to the formation of an aryl radical. This reactive intermediate could then participate in hydrogen abstraction, dimerization, or other radical-mediated processes.

Stereochemical Outcomes and Diastereoselective Control in Reactions

The starting compound, this compound, is achiral as it possesses a plane of symmetry. However, chemical reactions can introduce stereocenters, making stereochemical control a relevant consideration.

A key position for introducing stereochemistry is the C3 methylene group, which is alpha to the carbonyl carbon. Under basic conditions, this position can be deprotonated to form a planar enolate intermediate. Quenching this enolate with an electrophile (other than a proton) would create a new stereocenter at C3. If a chiral base or a chiral auxiliary is employed during this process, it is theoretically possible to achieve diastereoselective or enantioselective alkylation or functionalization at the C3 position. The stereochemical outcome would be dictated by the steric and electronic properties of the directing group and the approach of the electrophile.

Detailed Mechanistic Elucidation of Key Synthetic and Transformational Processes

Understanding the detailed mechanisms of the most probable reactions provides insight into the compound's reactivity.

Mechanism of Nucleophilic Aromatic Substitution (SNAr) at C5:

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the carbon atom bearing the fluorine (C5), which is activated by the para-lactone group. This breaks the aromaticity of the ring.

Formation of Meisenheimer Complex: A resonance-stabilized, negatively charged intermediate (a Meisenheimer complex) is formed. The negative charge is delocalized across the ring and, crucially, onto the electronegative oxygen atom of the carbonyl group.

Elimination of Leaving Group: The aromaticity is restored by the elimination of the fluoride ion (F⁻), which is the leaving group, resulting in the substituted product.

Mechanism of Base-Catalyzed Lactone Hydrolysis (Saponification):

Nucleophilic Addition: A hydroxide ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the lactone.

Tetrahedral Intermediate Formation: This addition step forms a tetrahedral alkoxide intermediate.

Ring-Opening (Elimination): The tetrahedral intermediate collapses. The C-O single bond of the lactone ring cleaves, with the ring oxygen acting as the leaving group. This is the ring-opening step, which results in a phenoxide and a carboxylic acid.

Proton Transfer: An intramolecular acid-base reaction occurs where the acidic carboxylic acid protonates the basic phenoxide, or an external base deprotonates the carboxylic acid to form a stable carboxylate.

Acidic Workup: Final neutralization with acid protonates the carboxylate and the alcohol to yield the final product. masterorganicchemistry.com

Applications of 6 Bromo 5 Fluoro 3h 2 Benzofuran 1 One in Contemporary Organic Synthesis

Role as a Versatile Synthetic Building Block for Complex Polycyclic Architectures

The inherent reactivity of the 6-bromo-5-fluoro-3H-2-benzofuran-1-one scaffold makes it an attractive starting material for the synthesis of complex polycyclic architectures. The bromine atom at the 6-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions would allow for the introduction of a variety of aryl, heteroaryl, and alkynyl groups, thereby enabling the construction of extended polycyclic systems. Furthermore, the lactone functionality of the benzofuranone ring can undergo various transformations, including reduction, ring-opening, and reactions with nucleophiles, providing further avenues for structural elaboration and the formation of novel polycyclic frameworks.

Precursor in the Construction of Diverse Heterocyclic Systems

This compound can serve as a valuable precursor for the synthesis of a diverse array of heterocyclic systems. The lactone ring can be opened under basic or acidic conditions to reveal a carboxylic acid and a phenol, which can then be subjected to cyclization reactions to form different heterocyclic rings. For instance, reaction with hydrazine (B178648) or its derivatives could lead to the formation of pyridazinone or phthalazinone systems. Similarly, reactions with other binucleophiles could pave the way for the synthesis of various fused heterocyclic compounds. The bromine and fluorine substituents on the aromatic ring can also be utilized to direct further functionalization and cyclization reactions, expanding the scope of accessible heterocyclic structures.

Participation in Multicomponent Reactions and Cascade Processes for Molecular Complexity Generation

Multicomponent reactions (MCRs) and cascade processes are powerful tools in modern organic synthesis for the efficient generation of molecular complexity from simple starting materials. rsc.orgnih.gov The functional group array present in this compound makes it a potentially suitable candidate for such transformations. For example, the carbonyl group of the lactone could participate in MCRs involving isocyanides or other reactive intermediates. Additionally, the bromine atom could be involved in cascade reactions that initiate with a cross-coupling event, followed by an intramolecular cyclization to rapidly build complex molecular architectures. The development of novel MCRs and cascade reactions involving this building block could provide streamlined access to libraries of structurally diverse and complex molecules.

Integration into Divergent Synthetic Strategies for Library Generation

Divergent synthetic strategies are employed to generate a library of structurally diverse compounds from a common intermediate. rsc.orgmdpi.com this compound is an ideal starting point for such strategies. The orthogonal reactivity of the bromo, fluoro, and lactone functionalities allows for selective transformations at each site. For instance, the bromine atom could be used as a handle for a series of parallel cross-coupling reactions, while the lactone could be subjected to a different set of reactions in a subsequent step. This approach would enable the rapid generation of a large and diverse library of compounds, which could then be screened for various biological activities. The development of efficient and divergent synthetic routes starting from this building block would be a valuable contribution to the field of medicinal chemistry and drug discovery. nih.govnih.gov

Advanced Spectroscopic Investigations and Structural Insights Beyond Routine Characterization

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy for Understanding Conformational Landscapes

Solid-state NMR (ssNMR) spectroscopy offers a powerful tool for investigating the conformational dynamics of "6-bromo-5-fluoro-3H-2-benzofuran-1-one" in its crystalline form. Unlike solution-state NMR, which averages out anisotropic interactions, ssNMR provides detailed information about the local electronic environment of each nucleus, influenced by the fixed orientation of the molecule in the solid state.

Techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) are employed to enhance the signal of low-abundance nuclei like ¹³C and to average out anisotropic interactions, resulting in higher resolution spectra. The chemical shifts observed in the ssNMR spectrum are highly sensitive to the local conformation and intermolecular interactions, such as halogen bonding and π-π stacking, which can significantly influence the molecular packing in the crystal lattice.

For "this compound," the presence of the bromine and fluorine atoms introduces significant electronic effects that would be reflected in the ¹³C and ¹⁹F ssNMR spectra. The ¹⁹F nucleus, being 100% abundant and having a high gyromagnetic ratio, is an excellent probe for ssNMR. The ¹⁹F chemical shift anisotropy (CSA) tensor, which can be measured through advanced ssNMR experiments, provides detailed information about the orientation and electronic environment of the C-F bond.

Table 1: Predicted Solid-State ¹³C and ¹⁹F NMR Chemical Shift Ranges for this compound (Note: These are predicted ranges based on analogous compounds and theoretical calculations, as direct experimental data is not widely available.)

NucleusPredicted Chemical Shift (ppm)Information Provided
¹³C (C=O)160 - 175Carbonyl group environment, potential hydrogen bonding.
¹³C (C-Br)110 - 125Electronic effect of bromine on the aromatic ring.
¹³C (C-F)140 - 155 (with J-coupling)C-F bond environment and through-space interactions.
¹³C (Aromatic)110 - 150Substitution pattern and ring currents.
¹⁹F-110 to -130Local electronic environment, intermolecular interactions.

Vibrational Spectroscopy (FTIR, Raman) for Detailed Functional Group Analysis and Bonding Environment Probes

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, provides a detailed fingerprint of the functional groups and bonding environments within "this compound". These two techniques are complementary; FTIR is sensitive to polar bonds and hetero-nuclear functional groups, while Raman is more sensitive to non-polar and homo-nuclear bonds. surfacesciencewestern.com

The FTIR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the lactone ring, typically observed in the range of 1750-1780 cm⁻¹. The exact position of this peak can be influenced by the electronic effects of the halogen substituents and any intermolecular interactions. nih.gov The C-F and C-Br stretching vibrations are expected to appear in the fingerprint region of the spectrum, generally between 1000-1400 cm⁻¹ for C-F and 500-650 cm⁻¹ for C-Br. spectroscopyonline.com

Raman spectroscopy would provide valuable information on the aromatic ring vibrations and the C-C backbone of the benzofuranone core. The symmetric vibrations of the benzene (B151609) ring are often strong in the Raman spectrum. Analysis of the vibrational modes can be further enhanced by computational methods, such as Density Functional Theory (DFT), which can help in the assignment of complex vibrational bands. nih.govnih.gov

Table 2: Key Vibrational Frequencies for this compound (Note: Predicted frequencies based on data from similar halogenated benzofuranones.)

Vibrational ModeTechniquePredicted Frequency (cm⁻¹)Significance
C=O StretchFTIR, Raman1750 - 1780Lactone carbonyl group identification.
Aromatic C=C StretchFTIR, Raman1450 - 1600Benzene ring vibrations.
C-O-C StretchFTIR1200 - 1300Furanone ring ether linkage.
C-F StretchFTIR1000 - 1400Fluorine substitution.
C-Br StretchFTIR, Raman500 - 650Bromine substitution.

Single Crystal X-ray Diffraction for Precise Determination of Molecular Architecture and Intermolecular Interactions

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. For "this compound," this technique would provide accurate measurements of bond lengths, bond angles, and torsion angles, confirming the planar nature of the benzofuranone core and the spatial arrangement of the halogen substituents.

A key aspect that can be elucidated is the nature of intermolecular interactions that govern the crystal packing. Given the presence of bromine and fluorine, the formation of halogen bonds (C-Br···O or C-F···O) is a possibility. researchgate.netnih.gov These non-covalent interactions, along with potential π-π stacking of the aromatic rings, play a crucial role in the stability and physical properties of the crystalline material. The analysis of the crystal structure would reveal the specific motifs and networks formed by these interactions. researchgate.net

Table 3: Hypothetical Crystallographic Data for this compound (Note: This is a representative table of the type of data obtained from a single-crystal X-ray diffraction experiment.)

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.18
b (Å)18.06
c (Å)13.16
β (°)96.76
Volume (ų)1697
Z4
Bond Length C=O (Å)~1.21
Bond Length C-F (Å)~1.35
Bond Length C-Br (Å)~1.90

High-Resolution Mass Spectrometry for Elucidating Reaction Intermediates and Complex Product Mixtures

High-resolution mass spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of "this compound" and for identifying intermediates and byproducts in its synthesis. oregonstate.edumdpi.com Techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be used to generate gas-phase ions of the molecule with minimal fragmentation. nih.gov

The high mass accuracy of HRMS allows for the determination of the molecular formula by comparing the measured mass-to-charge ratio (m/z) with the theoretical value, typically with an error of less than 5 ppm. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) provides a distinctive signature in the mass spectrum, aiding in the confirmation of the presence of a bromine atom in the molecule.

During the synthesis of "this compound," HRMS coupled with a separation technique like liquid chromatography (LC-MS) can be used to monitor the reaction progress, identify transient intermediates, and characterize impurities in the final product. This level of detailed analysis is crucial for optimizing reaction conditions and ensuring the purity of the synthesized compound.

Table 4: Expected HRMS Data for this compound

IonTheoretical m/zMeasured m/zMass Difference (ppm)Molecular Formula
[M+H]⁺ (for ⁷⁹Br)244.9560(Hypothetical)< 5C₈H₄BrFO₂
[M+H]⁺ (for ⁸¹Br)246.9540(Hypothetical)< 5C₈H₄BrFO₂

Theoretical and Computational Chemistry Studies of 6 Bromo 5 Fluoro 3h 2 Benzofuran 1 One

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.gov Had studies on 6-bromo-5-fluoro-3H-2-benzofuran-1-one been conducted, DFT calculations would provide insights into its optimized geometry, electron density distribution, and electrostatic potential. Such data is crucial for understanding the molecule's stability and regions susceptible to electrophilic or nucleophilic attack. Reactivity descriptors such as chemical hardness, softness, and electronegativity could also be derived to predict its behavior in chemical reactions. mdpi.com

Molecular Orbital Theory and Frontier Molecular Orbital (FMO) Analysis for Understanding Reactivity Patterns

Molecular Orbital (MO) theory describes the behavior of electrons in a molecule in terms of molecular orbitals. vu.nlyoutube.com An analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—would be central to understanding the reactivity of this compound. rsc.org The energy and shape of these orbitals, as well as the HOMO-LUMO energy gap, would indicate the molecule's ability to donate or accept electrons and its kinetic stability. This type of analysis is fundamental for predicting the outcomes of pericyclic reactions and understanding electronic transitions.

Computational Modeling of Reaction Pathways, Transition States, and Energy Barriers

Computational modeling can be employed to map out potential reaction pathways for a given molecule. For this compound, this would involve simulating its reactions with other chemical species to identify the most likely mechanisms. These studies would locate the transition state structures and calculate the associated energy barriers, providing quantitative data on reaction rates and feasibility. This information is invaluable for synthetic chemists looking to utilize or modify the compound.

Quantitative Structure-Reactivity/Property Relationship (QSRP) Studies for Predictive Modeling

Quantitative Structure-Reactivity/Property Relationship (QSPR) studies aim to build mathematical models that correlate the structural features of a molecule with its chemical reactivity or physical properties. If a series of related benzofuranone derivatives had been studied, a QSPR model could potentially be developed to predict the properties of this compound based on its structure. These predictive models are a cornerstone of modern drug discovery and materials science.

Molecular Dynamics Simulations for Conformational Behavior and Solvation Effects

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. For this compound, MD simulations could reveal its conformational flexibility and the preferred shapes it adopts in different environments. Furthermore, by including solvent molecules in the simulation, it would be possible to study solvation effects and how they influence the molecule's structure and reactivity.

Exploration of 6 Bromo 5 Fluoro 3h 2 Benzofuran 1 One in Functional Materials Research

Incorporation into Novel Polymeric Architectures for Tailored Material Properties

There is currently no available research detailing the incorporation of 6-bromo-5-fluoro-3H-2-benzofuran-1-one into polymeric architectures. The potential for this compound to act as a monomer or a functional additive in polymerization reactions has not been reported. Theoretical considerations suggest that the bromo- and fluoro- substituents could influence polymer properties such as thermal stability, solubility, and electronic characteristics. However, without experimental data, these remain speculative.

Potential Applications in Optoelectronic and Electronic Materials Development

Specific studies on the optoelectronic and electronic properties of materials derived from this compound are not present in the available literature. While benzofuran (B130515) derivatives, in general, are known to exhibit fluorescence and have been investigated for their semiconducting properties, the specific impact of the 6-bromo and 5-fluoro substitution pattern on properties such as charge transport, light absorption, and emission in the context of this molecule has not been characterized.

Role in Supramolecular Chemistry and Design of Self-Assembled Systems

The role of this compound in supramolecular chemistry and the design of self-assembled systems is another area lacking published research. The presence of halogen atoms suggests the potential for halogen bonding, a significant interaction in crystal engineering and the design of supramolecular assemblies. However, no studies have been found that investigate or confirm the formation of such assemblies or their properties.

Contribution to the Development of Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs)

The use of this compound as a linker or building block in the synthesis of Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs) has not been documented. For a molecule to be a suitable linker in MOF or COF synthesis, it typically requires specific functional groups capable of coordinating to metal ions or forming strong covalent bonds to create a porous framework. While the core structure of this compound is of interest, its direct application or modification for use in MOF and COF chemistry has not been reported.

Future Research Directions and Emerging Paradigms for Halogenated Benzofuranones

Integration with Flow Chemistry and Automated Synthesis Platforms

Traditional batch synthesis of complex heterocyclic molecules can be hampered by issues such as poor heat and mass transfer, safety concerns with exothermic reactions, and difficulties in scaling up. Continuous-flow chemistry offers a compelling solution to these challenges, providing precise control over reaction parameters, enhanced safety, and the potential for streamlined, multi-step syntheses. sioc-journal.cn

The synthesis of benzofuranone derivatives has been shown to be amenable to flow chemistry. For instance, a sequential continuous-flow system was developed for producing 3-aryl benzofuranones using a heterogeneous acid catalyst (Amberlyst-15H) for both an initial cyclocondensation and a subsequent Friedel-Crafts alkylation. nih.gov This approach not only allowed for high yields but also demonstrated the catalyst's stability and reusability, key tenets of green chemistry. nih.gov

For a molecule like 6-bromo-5-fluoro-3H-2-benzofuran-1-one, a flow-based approach could be envisioned for both its primary synthesis and subsequent derivatization. Halogenation reactions, which can be highly energetic, are particularly well-suited for the enhanced thermal management of flow reactors. sioc-journal.cn Future research could focus on developing a modular flow platform that allows for the sequential introduction of the fluorine and bromine atoms onto a benzofuranone precursor, followed by in-line purification and subsequent reactions, such as cross-coupling at the bromine position.

Integrating such flow systems with automated platforms controlled by machine learning algorithms represents the next frontier. These platforms can perform reaction optimization autonomously, exploring a wide parameter space (temperature, residence time, stoichiometry) to maximize yield and minimize byproducts, thereby accelerating the discovery of novel derivatives and their properties.

Table 1: Comparison of Projected Batch vs. Flow Synthesis for a Halogenated Benzofuranone
ParameterConventional Batch SynthesisContinuous Flow Synthesis
Reaction Time Hours to daysSeconds to minutes (residence time)
Heat Transfer Limited by vessel surface area, potential for hotspotsHigh surface-area-to-volume ratio, superior heat exchange
Safety Risk of thermal runaway with exothermic steps (e.g., halogenation)Small reaction volume minimizes risk, enhanced control
Scalability Complex, requires re-optimization ("scale-up issues")Straightforward by running the system for longer ("scaling-out")
Process Control Manual or semi-automated control of bulk parametersPrecise, automated control of temperature, pressure, mixing
Multi-step Reactions Requires isolation and purification at each stepCan be telescoped into a sequential, multi-reactor setup

Exploration of Sustainable Catalytic Systems for Transformations Involving this compound

Green chemistry principles are increasingly driving the development of new synthetic methods. For a halogenated substrate like this compound, sustainable catalysis offers numerous avenues for selective transformations that avoid harsh reagents and minimize waste.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forming carbon-carbon and carbon-heteroatom bonds under mild conditions. mdpi.com The C–Br bond in this compound is a prime target for photocatalytic activation. For example, light-mediated halogen-atom transfer (XAT) can generate a benzofuranone-centered radical from the C-Br bond, which could then engage in various coupling reactions. nih.gov Furthermore, photocatalysis could enable the direct C-H functionalization of the benzofuranone ring, allowing for the introduction of new substituents without pre-functionalization, a highly atom-economical approach. mdpi.comnih.gov

Biocatalysis: Enzymes offer unparalleled selectivity and operate under environmentally benign aqueous conditions. The field of biocatalysis could provide novel methods for transforming this compound. Dehalogenase enzymes, for instance, are known to catalyze the cleavage of carbon-halogen bonds. nih.govresearchgate.net While their natural function is often in detoxification, engineered dehalogenases could be developed to selectively replace the bromine atom with a hydroxyl group or other nucleophiles. Moreover, the development of artificial photoenzymes, which combine the reactivity of a chemical catalyst with the selectivity of a protein scaffold, could enable novel cross-coupling reactions at the aryl halide position. nih.gov

Earth-Abundant Metal Catalysis: While palladium is a common catalyst for cross-coupling reactions at C-Br bonds, its cost and toxicity are concerns. Future research will likely focus on replacing precious metals with earth-abundant alternatives like copper, iron, or cobalt for transformations such as C-H functionalization and arylation. icchafoundation.org.inmdpi.com

Table 2: Potential Sustainable Catalytic Transformations for this compound
Catalytic SystemTarget SitePotential TransformationAdvantages
Photoredox Catalysis (e.g., Ru, Ir complexes; organic dyes) C-Br BondRadical generation for Giese addition, cross-couplingMild conditions, visible light as energy source, high functional group tolerance. mdpi.com
Photoredox Catalysis Aromatic C-H BondsDirect arylation, alkylation, or aminationHigh atom economy, avoids pre-functionalization steps.
Biocatalysis (Engineered Dehalogenases) C-Br BondHydrolytic or reductive dehalogenation (e.g., to -OH or -H)High selectivity (regio-, stereo-), aqueous media, ambient temperature/pressure. nih.gov
Artificial Photoenzymes (e.g., Ni-cofactor in protein) C-Br BondAsymmetric cross-coupling reactionsCombines chemical reactivity with enzymatic selectivity. nih.gov
Earth-Abundant Metal Catalysis (e.g., Cu, Co) C-Br or C-H BondsCross-coupling, C-H functionalizationLow cost, reduced toxicity compared to precious metals. icchafoundation.org.in

Development of Bio-orthogonal Reactions Utilizing Benzofuranone Scaffolds in Advanced Synthetic Methodologies

Bio-orthogonal chemistry refers to reactions that can occur in complex biological environments without interfering with native biochemical processes. springernature.com These tools are invaluable for labeling and tracking biomolecules in living systems. nih.govbiosyn.com The development of new bio-orthogonal reaction pairs is a major goal in chemical biology.

The furan-2(3H)-one scaffold, which is structurally analogous to the core of this compound, has recently been employed in a novel bio-orthogonal reaction. nih.govresearchgate.net In this system, a furan-2(3H)-one derivative reacts selectively with an o-quinone generated in situ on a protein's tyrosine residue via enzymatic oxidation. This reaction proceeds via nucleophilic addition and enables site-selective protein conjugation under physiological conditions. nih.govresearchgate.net

This precedent provides a clear roadmap for future research into using benzofuranone scaffolds like this compound for bio-orthogonal applications. The benzofuranone core could be functionalized with a handle (e.g., an azide (B81097) or alkyne for click chemistry) and investigated as a new reaction partner in bio-orthogonal ligations. The electronic properties of the benzofuranone ring, tunable by substituents like bromine and fluorine, could be exploited to modulate the reactivity of the scaffold. The ultimate goal would be to develop a benzofuranone-based probe that is stable in biological media but reacts rapidly and specifically with a complementary partner, enabling applications in protein labeling, activity-based protein profiling, and drug delivery. nih.gov

Table 3: Emerging Bio-orthogonal Reactions Relevant to Furanone Scaffolds
Reaction PairKey FeaturesPotential Application for Benzofuranones
Furan-2(3H)-one + o-Quinone Site-selective reaction with enzymatically generated quinones on tyrosine residues. nih.govDevelop benzofuranone probes for targeted labeling of specific proteins.
Tetrazine + Strained Alkene/Alkyne (IEDDA) Extremely fast kinetics, high specificity. semanticscholar.orgFunctionalize the benzofuranone with a strained alkene to act as a probe for tetrazine-labeled biomolecules.
Azide + Alkyne (SPAAC) Widely used, copper-free click chemistry. biosyn.comIncorporate an azide or cyclooctyne (B158145) onto the benzofuranone scaffold for general biomolecule conjugation.
Nitrile Oxide + Norbornene Forms stable isoxazoline (B3343090) linkage, useful in hydrogel formation. researchgate.netUse functionalized benzofuranones as cross-linkers in biocompatible materials.

Q & A

Q. What are the optimal synthetic routes for 6-bromo-5-fluoro-3H-2-benzofuran-1-one, and how can reaction conditions be controlled to maximize yield?

The synthesis typically involves halogenation and functional group modifications. For example:

  • Bromination : Bromine substituents are introduced via electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions. highlights bromination of benzofuran-1-one derivatives using bromine or NBS (N-bromosuccinimide) under controlled temperatures (0–25°C) in solvents like DCM or acetic acid .
  • Fluorination : Fluorine can be introduced via nucleophilic aromatic substitution (e.g., using KF or CsF) or via Balz-Schiemann reactions. Reaction time and solvent polarity are critical to avoid side reactions.
  • Purification : Thin-layer chromatography (TLC) and column chromatography are used to monitor and isolate intermediates, as noted in .

Q. How can spectroscopic methods (NMR, IR, MS) confirm the structure and purity of this compound?

  • NMR : 1^1H and 13^{13}C NMR spectra identify aromatic protons (δ 6.5–8.0 ppm) and carbonyl groups (δ 165–180 ppm). Fluorine coupling (4JFH^4J_{F-H}) splits signals in the aromatic region .
  • IR : Stretching vibrations for C=O (~1750 cm1^{-1}) and C-Br (~600 cm1^{-1}) confirm functional groups.
  • Mass Spectrometry : Molecular ion peaks ([M+^+]) and isotopic patterns (Br/F) validate the molecular formula.

Q. What role do the bromo and fluoro substituents play in the compound’s reactivity and stability?

  • Bromine : Enhances electrophilicity, enabling Suzuki-Miyaura cross-coupling or nucleophilic substitution. It also increases molecular weight, affecting crystallinity .
  • Fluorine : Withdraws electron density, stabilizing the benzofuran core and influencing hydrogen-bonding interactions in biological systems .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic or crystallographic data across studies?

  • Data Triangulation : Combine NMR, X-ray diffraction, and computational modeling (e.g., DFT calculations) to validate structural assignments. emphasizes using SHELX for crystallographic refinement to resolve ambiguities in bond lengths/angles .
  • Error Analysis : Compare experimental conditions (e.g., solvent, temperature) that may alter tautomeric forms or crystal packing .

Q. What are the best practices for crystallographic analysis of halogenated benzofuran derivatives using SHELX?

  • Data Collection : High-resolution datasets (≤ 0.8 Å) are essential for accurate refinement.
  • Refinement : Use SHELXL for anisotropic displacement parameters and disorder modeling. notes that SHELX is robust for small-molecule refinement, even with twinned crystals .
  • Validation : Check for R-factor convergence and Platon/ADDSYM symmetry validation.

Q. What mechanistic insights exist for halogen displacement reactions in benzofuran derivatives?

  • Nucleophilic Aromatic Substitution (SNAr) : Fluorine’s electron-withdrawing effect activates the ring for Br displacement by nucleophiles (e.g., amines, alkoxides). Kinetic studies (e.g., Eyring plots) can elucidate activation parameters .
  • Cross-Coupling : Bromine facilitates Pd-catalyzed couplings (e.g., Suzuki, Heck). highlights the need for optimized ligand systems (e.g., Pd(PPh3_3)4_4) to prevent dehalogenation .

Q. What strategies enable regioselective functionalization of this compound?

  • Directed Ortho-Metalation : Use directing groups (e.g., esters) to control metalation sites.
  • Protection/Deprotection : Temporarily block reactive sites (e.g., carbonyl groups) using silyl ethers or acetals. demonstrates selective O-alkylation of benzofuran derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.